7-Oxooctanoic acid chemical properties and structure
7-Oxooctanoic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a medium-chain fatty acid derivative characterized by a ketone functional group at the C-7 position.[1][2] This bifunctional molecule holds interest in various scientific domains due to its utility as a synthetic intermediate and its relevance in biochemical studies. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental applications of 7-oxooctanoic acid.
Chemical Structure and Identification
7-Oxooctanoic acid is an eight-carbon chain carboxylic acid with a carbonyl group on the penultimate carbon. This structure imparts both hydrophilic (carboxylic acid) and hydrophobic (alkyl chain) characteristics to the molecule.
| Identifier | Value |
| IUPAC Name | 7-oxooctanoic acid[3] |
| Synonyms | 7-Ketooctanoic acid, Octanoic acid, 7-oxo-[1][2] |
| CAS Number | 14112-98-2[2][3] |
| Molecular Formula | C₈H₁₄O₃[1][2] |
| SMILES | CC(=O)CCCCCC(=O)O[3][4] |
| InChI | InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)[1][3] |
| InChIKey | OSAHCBHKCKPJGI-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical and chemical properties of 7-oxooctanoic acid are summarized in the table below. It is a colorless to pale yellow liquid or solid, its state being dependent on temperature and purity.[1] It exhibits solubility in organic solvents and has limited solubility in water.[1]
| Property | Value |
| Molecular Weight | 158.19 g/mol [1][4] |
| Melting Point | 27-29 °C[2][4] |
| Boiling Point | 311.1 °C at 760 mmHg[2], 160-162 °C at 4 mmHg[4] |
| Density | 1.038 g/cm³[2] |
| Flash Point | 156.2 °C[2] |
| Vapor Pressure | 0.000127 mmHg at 25 °C[2] |
| Refractive Index | 1.447[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 7-oxooctanoic acid.
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available and can be used to confirm the proton environments in the molecule.[5] |
| ¹³C NMR | Spectral data is available for confirming the carbon skeleton. |
| Infrared (IR) Spectroscopy | IR spectra show characteristic peaks for the carboxylic acid and ketone carbonyl groups. |
| Mass Spectrometry (MS) | Mass spectral data is available, providing information on the molecular weight and fragmentation pattern.[3] |
Experimental Protocols
7-Oxooctanoic acid serves as a key starting material in the synthesis of biologically active molecules and haptens for immunological studies.
Synthesis of (E)-9-oxo-2-decenoic acid (Queen Substance)
7-Oxooctanoic acid is a precursor in a two-step synthesis of the honey bee queen substance, (E)-9-oxo-2-decenoic acid. The key steps involve the reduction of the carboxylic acid to an aldehyde, followed by a condensation reaction.
Methodology Summary:
-
Reduction to 7-Oxooctanal (B14670936): 7-Oxooctanoic acid is converted to its corresponding aldehyde, 7-oxooctanal. This can be achieved by first treating the acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acid chloride. The subsequent reduction of the acid chloride to the aldehyde can be performed using a mild reducing agent like lithium tri-t-butoxyaluminum hydride, often in the presence of a copper(I) iodide catalyst at low temperatures (e.g., -78 °C). This method selectively reduces the carboxylic acid while leaving the ketone functionality intact.
-
Condensation with Malonic Acid: The resulting 7-oxooctanal is then subjected to a Doebner-von Miller reaction. It is condensed with malonic acid in the presence of a base, such as pyridine (B92270) with a catalytic amount of piperidine. This reaction forms the α,β-unsaturated carboxylic acid, yielding (E)-9-oxo-2-decenoic acid.
Hapten Synthesis for Triacetone Triperoxide (TATP) Antibody Development
7-Oxooctanoic acid has been utilized in the design and synthesis of a hapten for the development of antibodies against the explosive triacetone triperoxide (TATP). The hapten is designed to mimic the structure of TATP, and the carboxylic acid group of 7-oxooctanoic acid provides a linker for conjugation to a carrier protein.
Methodology Summary:
-
Hapten Synthesis: The synthesis involves a reaction between acetone, hydrogen peroxide, and 7-oxooctanoic acid. This reaction creates a molecule that incorporates the core structure of TATP with the alkyl chain and terminal carboxylic acid of 7-oxooctanoic acid.
-
Conjugation to Carrier Protein: The carboxylic acid group of the synthesized hapten is then activated, typically using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS). This activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The primary amine groups on the surface of the protein react with the activated carboxyl group of the hapten to form stable amide bonds.
-
Immunization and Antibody Production: The resulting hapten-carrier protein conjugate is used to immunize animals (e.g., mice or rabbits). The animal's immune system recognizes the hapten as an antigen and produces antibodies that can specifically bind to it, and by extension, to the TATP molecule.
Biochemical Context
7-Oxooctanoic acid is a fatty acid and, as such, is related to the broader pathways of fatty acid metabolism. While specific signaling pathways directly involving 7-oxooctanoic acid are not well-documented, its structure suggests it could be a substrate or product of enzymes involved in fatty acid oxidation or synthesis. The general pathway of fatty acid beta-oxidation is depicted below. A keto acid like 7-oxooctanoic acid could potentially enter this pathway after appropriate activation and enzymatic modification.
Safety Information
7-Oxooctanoic acid is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[3]
Conclusion
7-Oxooctanoic acid is a versatile chemical with established applications in the synthesis of complex molecules and in the development of immunological tools. Its well-defined chemical and physical properties, along with available spectroscopic data, make it a valuable reagent for researchers in organic chemistry, biochemistry, and drug development. Further research may elucidate its potential roles in biological systems and expand its applications.
